molecular formula C25H20O5 B11258124 3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B11258124
M. Wt: 400.4 g/mol
InChI Key: LTSZQYYPSXCMGZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxo-phenylethoxy group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an acid catalyst to yield the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with cellular signaling pathways, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-phenacyloxychromen-2-one

InChI

InChI=1S/C25H20O5/c1-16-21-14-20(29-15-22(26)17-6-4-3-5-7-17)12-13-23(21)30-25(27)24(16)18-8-10-19(28-2)11-9-18/h3-14H,15H2,1-2H3

InChI Key

LTSZQYYPSXCMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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